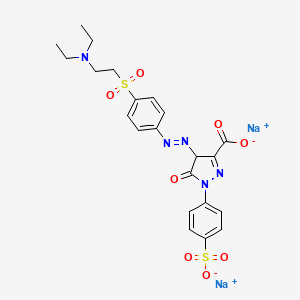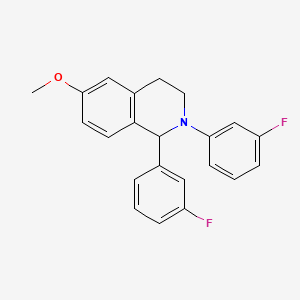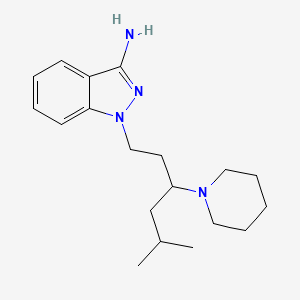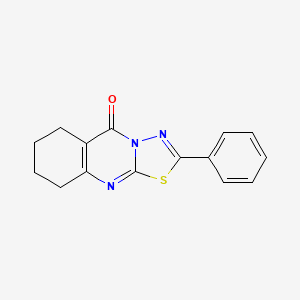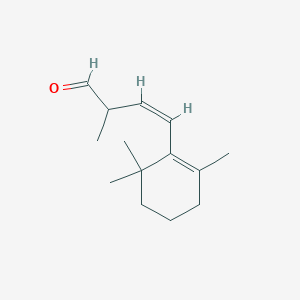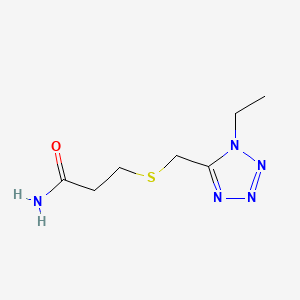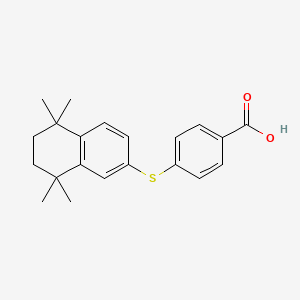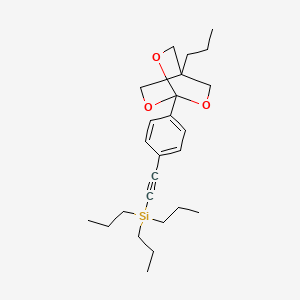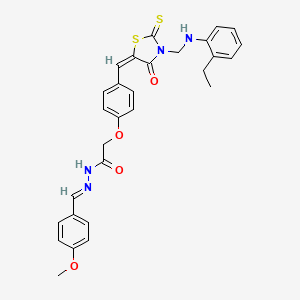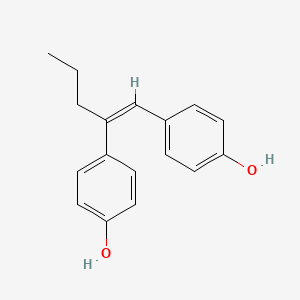
alpha-Propyl-4,4'-stilbenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylstilbestrol is a synthetic nonsteroidal estrogen that belongs to the stilbestrol group It is structurally similar to diethylstilbestrol, a compound known for its estrogenic properties
準備方法
Synthetic Routes and Reaction Conditions
Propylstilbestrol can be synthesized through several synthetic routes. One common method involves the condensation of benzaldehyde with propionic acid in the presence of a base, followed by a series of reduction and dehydration reactions. The reaction conditions typically include the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of propylstilbestrol often involves large-scale chemical reactors and continuous flow processes. The use of high-pressure and high-temperature conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
化学反応の分析
Types of Reactions
Propylstilbestrol undergoes various chemical reactions, including:
Oxidation: Propylstilbestrol can be oxidized to form corresponding ketones and aldehydes.
Reduction: The compound can be reduced to form alcohols and other reduced derivatives.
Substitution: Propylstilbestrol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine and bromine are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, which can be further utilized in different chemical processes.
科学的研究の応用
Propylstilbestrol has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying estrogenic activity.
Biology: Propylstilbestrol is used in research to understand the effects of synthetic estrogens on biological systems.
Medicine: The compound has been investigated for its potential use in hormone replacement therapy and as a treatment for certain cancers.
Industry: Propylstilbestrol is used in the production of certain plastics and as an additive in some industrial processes.
作用機序
Propylstilbestrol exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to changes in gene expression and cellular function. The molecular targets include the female reproductive tract, mammary glands, and certain regions of the brain. The pathways involved in its mechanism of action include the activation of estrogen-responsive genes and the modulation of hormone levels in the body.
類似化合物との比較
Similar Compounds
Diethylstilbestrol: A more potent synthetic estrogen with similar structural features.
Hexestrol: Another synthetic estrogen with a similar mechanism of action.
Benzestrol: A close analogue of propylstilbestrol with elongated central chains.
Uniqueness
Propylstilbestrol is unique in its specific binding affinity and its relatively lower potency compared to diethylstilbestrol. This makes it a valuable compound for studying the nuanced effects of synthetic estrogens and for applications where a milder estrogenic effect is desired.
特性
CAS番号 |
93651-83-3 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC名 |
4-[(Z)-2-(4-hydroxyphenyl)pent-1-enyl]phenol |
InChI |
InChI=1S/C17H18O2/c1-2-3-15(14-6-10-17(19)11-7-14)12-13-4-8-16(18)9-5-13/h4-12,18-19H,2-3H2,1H3/b15-12- |
InChIキー |
QVGSIRCXVJJHIC-QINSGFPZSA-N |
異性体SMILES |
CCC/C(=C/C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
正規SMILES |
CCCC(=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





